

Application Notes and Protocols for Conditional Knockout of Psenen in Mouse Neurons

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *PEN (mouse)*

Cat. No.: *B2447466*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psenen (Presenilin enhancer, gamma-secretase subunit), also known as PEN-2, is a critical component of the γ -secretase complex. This complex is an intramembrane protease responsible for the cleavage of multiple transmembrane proteins, including Amyloid Precursor Protein (APP) and Notch receptors. The proteolytic activity of γ -secretase is fundamental for various cellular processes, and its dysfunction is implicated in neurodegenerative diseases like Alzheimer's disease. Psenen is essential for the maturation and activity of the γ -secretase complex. A complete knockout of Psenen results in embryonic lethality, mirroring the phenotype of a γ -secretase loss-of-function, which underscores its vital role in development, particularly in neurogenesis through the Notch signaling pathway.^[1]

To circumvent this lethality and study the function of Psenen in the adult nervous system, a conditional knockout (cKO) approach is necessary. This is typically achieved using the Cre-LoxP system, which allows for the spatiotemporal deletion of the Psenen gene specifically in neuronal populations. By using an inducible Cre recombinase, such as CreERT2 which is activated by tamoxifen, researchers can control the timing of the gene deletion, enabling the study of Psenen's role in mature neurons and its contribution to neurodegenerative processes.^{[2][3]}

These application notes provide a comprehensive guide to creating and analyzing a conditional knockout of Psenen in mouse neurons, including experimental workflows, detailed protocols,

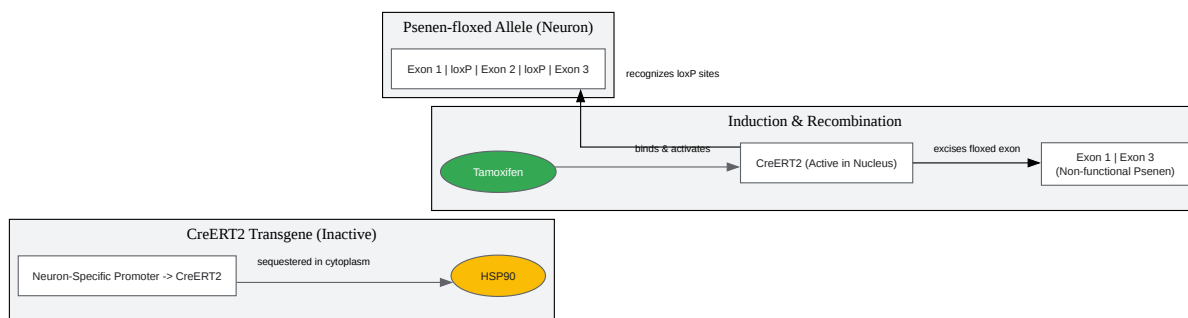
and expected quantitative outcomes.

System Overview: The Cre-LoxP System

The strategy for creating a neuron-specific, inducible knockout of Psenen involves crossing two transgenic mouse lines:

- Psenenflox/flox mice: In this line, critical exons of the Psenen gene are flanked by LoxP sites ("floxed"). The gene functions normally in these mice.
- Neuron-Specific Cre-Driver mice: This line expresses a tamoxifen-inducible Cre recombinase (CreERT2) under the control of a neuron-specific promoter (e.g., Camk2a for forebrain excitatory neurons or Nestin for neural progenitors and their derivatives).^{[4][5]}

In the resulting offspring that are homozygous for the floxed Psenen allele and carry the CreERT2 transgene (Psenenflox/flox; Camk2a-CreERT2), the Cre recombinase is inactive and sequestered in the cytoplasm. Upon administration of tamoxifen, CreERT2 translocates to the nucleus, recognizes the LoxP sites, and excises the intervening Psenen exons, leading to a functional knockout of the gene specifically in the targeted neuronal population.^[3]

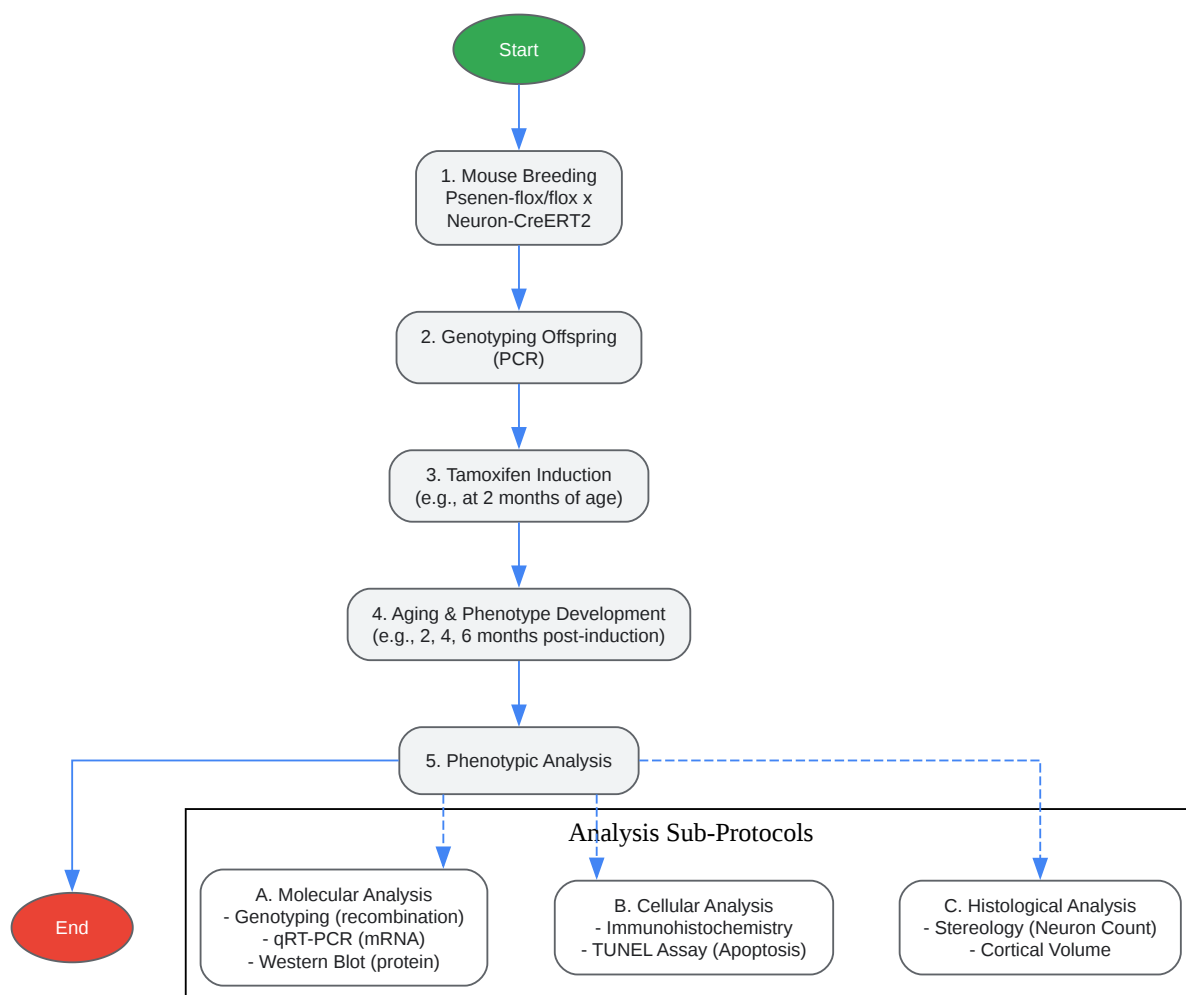


[Click to download full resolution via product page](#)

Fig 1. Tamoxifen-inducible Cre-LoxP knockout of Psenen.

Experimental Workflow

The overall process involves breeding the mice, inducing the knockout, and subsequently analyzing the molecular and cellular phenotypes.



[Click to download full resolution via product page](#)

Fig 2. Workflow for Psenen conditional knockout studies.

Data Presentation: Expected Quantitative Outcomes

The functional knockout of γ -secretase components in postnatal forebrain neurons leads to a progressive neurodegenerative phenotype.^{[1][6][7][8]} The following tables summarize expected quantitative data based on studies of presenilin conditional double knockout (Psen cDKO) mice, which phenocopies the loss of γ -secretase activity expected from Psenen knockout.

Table 1: Neurodegenerative Phenotype in Psen cDKO Mice

| Age | Cortical Volume Reduction (%) | Cortical Neuron Loss (%) | Increase in Degenerating Neurons (Fold Change) |
|----------|-------------------------------|--------------------------|--|
| 2 Months | Not Significant | Not Significant | 7.6 |
| 4 Months | 21.7 | 8.7 | 9.0 |
| 6 Months | ~35 | 18 | Not Reported |
| 9 Months | ~35 | 24 | Not Reported |

(Data sourced from Wines-Samuelson et al., 2010)^{[6][7]}

Table 2: Apoptotic Cell Death in Psen cDKO Cortex

| Age | Increase in TUNEL+ Cells (Fold Change) |
|----------|--|
| 6 Weeks | Not Significant |
| 2 Months | 7.4 |
| 4 Months | 15.0 |

(Data sourced from Wines-Samuelson et al., 2010)^[6]

Table 3: Molecular Changes Following Presenilin/ γ -Secretase Inactivation

| Gene Target | Change in Expression | Method | Model System |
|-------------|-------------------------|---------------|--|
| Hes5 mRNA | Markedly Reduced | Northern Blot | Psen1 Knock-in Mouse Brains |
| Fabp7 mRNA | Significantly Reduced | qPCR | Human iPSC-derived Neural Progenitors with PSEN1 mutations |
| TUBB3 mRNA | Significantly Increased | qPCR | Human iPSC-derived Neural Progenitors with PSEN1 mutations |

(Data sourced from Xia et al., 2015 and Arber et al., 2021)[9][10]

Experimental Protocols

Protocol 1: Mouse Breeding and Colony Management

- Breeding Scheme: Set up breeding pairs of male Psenenflox/flox mice with female mice heterozygous for the neuron-specific CreERT2 transgene (e.g., Camk2a-CreERT2).
 - Note: Using Cre-positive females is generally recommended to avoid potential germline recombination in males.[10]
- Offspring: Wean pups at 21 days of age.
- Genotyping: Collect tail snips (~2 mm) for genomic DNA extraction and subsequent PCR analysis to identify experimental (Psenenflox/flox; Cre+) and control (Psenenflox/flox; Cre-) animals.

Protocol 2: Tamoxifen Induction

Caution: Tamoxifen is a hazardous chemical. Handle with appropriate personal protective equipment.

- Preparation: Prepare a 20 mg/mL solution of tamoxifen (e.g., Sigma-Aldrich, T5648) in corn oil. This requires vigorous shaking or vortexing, often overnight at 37°C, to fully dissolve.

Protect the solution from light.

- Administration: For adult mice (e.g., 2 months old), administer tamoxifen via intraperitoneal (IP) injection. A standard regimen is 75-100 mg/kg body weight, once daily for 5 consecutive days.[\[11\]](#)[\[12\]](#)
- Post-Induction: House mice for a designated period (e.g., 2, 4, or 6 months) to allow for the development of the phenotype before analysis. A waiting period of at least one week after the final injection is recommended to allow for tamoxifen clearance.[\[11\]](#)

Protocol 3: Genotyping PCR

- Genomic DNA Extraction: Extract genomic DNA from tail snips using a standard kit (e.g., Qiagen DNeasy Blood & Tissue Kit) or a proteinase K digestion followed by isopropanol precipitation.
- PCR Primers: Use three primers for the floxed allele to distinguish between wild-type (+), floxed (fl), and knockout (ko) alleles.
 - Forward Primer 1 (F1): Binds upstream of the 5' LoxP site.
 - Forward Primer 2 (F2): Binds within the floxed region (e.g., intron between floxed exons).
 - Reverse Primer (R1): Binds downstream of the 3' LoxP site.
 - Expected Band Sizes:
 - Wild-type (+): F1 + R1 = ~200 bp (example)
 - Floxed (fl): F1 + R1 = ~350 bp (due to inserted LoxP sites)
 - Knockout (ko): F1 + R1 = ~150 bp (after Cre-mediated excision)
- Cre Allele Detection: Use a separate PCR reaction with primers specific for the Cre recombinase gene.
- PCR Conditions:

- Initial Denaturation: 94°C for 3 min
- 35 Cycles:
 - Denaturation: 94°C for 30 sec
 - Annealing: 60°C for 30 sec
 - Extension: 72°C for 45 sec
- Final Extension: 72°C for 5 min
- Analysis: Run PCR products on a 1.5-2.0% agarose gel to visualize bands and determine the genotype.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR)

- RNA Extraction: Dissect the brain region of interest (e.g., cortex, hippocampus) and immediately snap-freeze in liquid nitrogen. Extract total RNA using TRIzol reagent or a column-based kit (e.g., Qiagen RNeasy Kit).
- cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., Invitrogen SuperScript IV).
- qPCR Primers: Design or obtain validated primers for mouse Psenen, Hes5, Dll1, and a housekeeping gene (e.g., Gapdh, Actb).
 - Psenen (Example): Forward: 5'-AGCCCTTCGTGTCCTACTTC-3', Reverse: 5'-GTAGCCGAGGTCACACTTGA-3'
 - Hes5 (Example): Forward: 5'-AATGGAGAAAAACCGACTGC-3', Reverse: 5'-GCTTCACCTCCTCTGTCTCC-3'
- qPCR Reaction: Perform qPCR using a SYBR Green master mix on a real-time PCR system.
- Analysis: Calculate relative gene expression using the $\Delta\Delta C_t$ method, normalizing to the housekeeping gene and comparing cKO samples to control samples.

Protocol 5: Western Blotting

- Protein Extraction: Homogenize dissected brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE: Load 20-30 µg of protein per lane on a 4-20% Tris-Glycine gel and separate by electrophoresis.
- Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
 - Incubate with a primary antibody overnight at 4°C.
 - Anti-PEN-2/PSENEN: Several commercial antibodies are available (e.g., Boster Bio A04504-1, Aviva Systems Biology OAPB00465).[\[13\]](#)[\[14\]](#) Dilution typically 1:1000.
 - Loading Control: Anti-β-Actin or Anti-GAPDH.
 - Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.

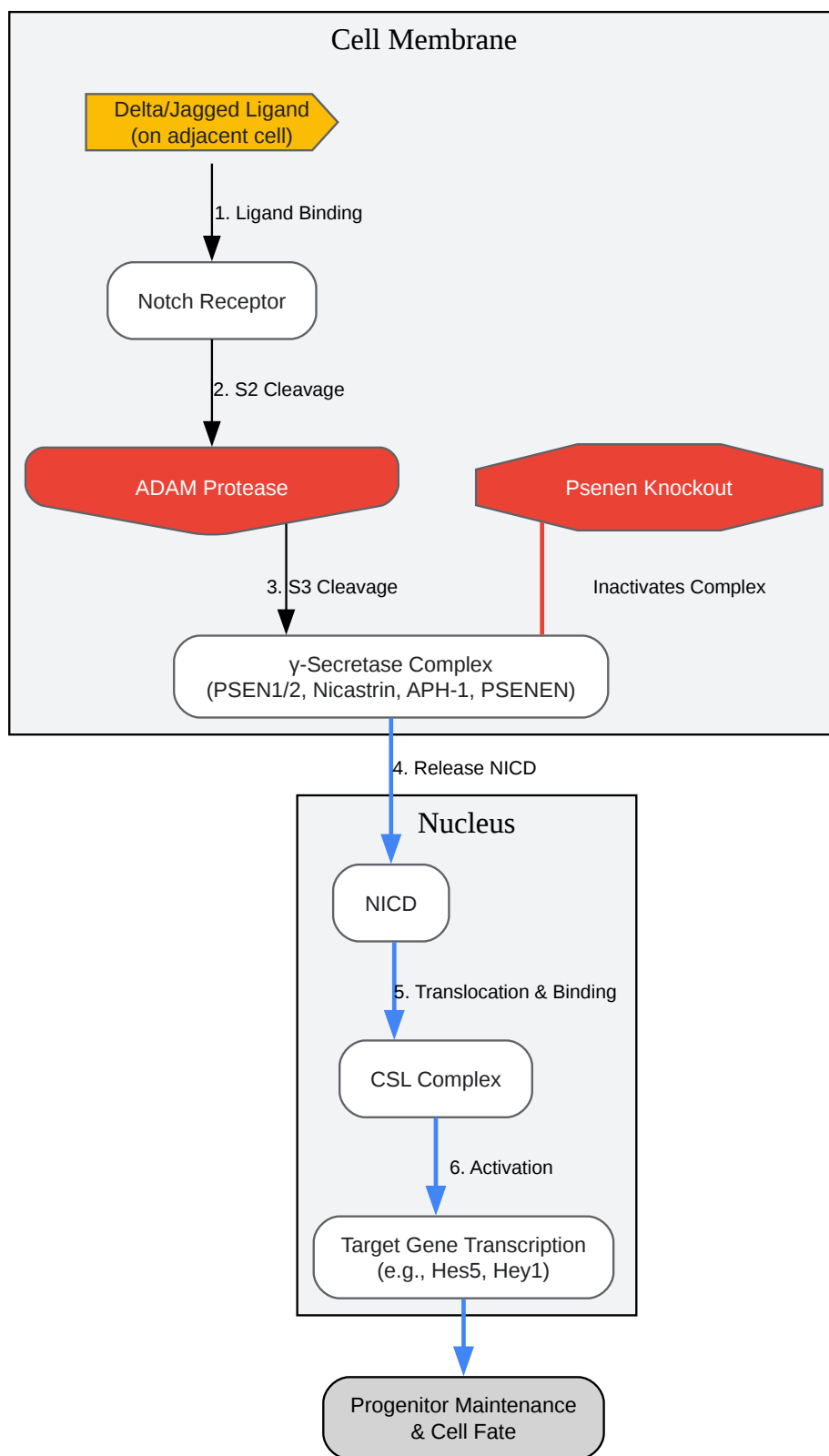
Protocol 6: TUNEL Assay for Apoptosis

- Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA), post-fix the brain overnight, and prepare 30-40 µm cryosections.
- Staining: Use a commercial in situ cell death detection kit (e.g., Roche, Cat. No. 11684795910) following the manufacturer's protocol. This typically involves:
 - Permeabilization of the tissue sections.

- Incubation with the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.
- Washing steps.
- Counterstaining: Counterstain with a nuclear dye like DAPI to visualize all cell nuclei.
- Imaging and Quantification: Acquire images using a fluorescence or confocal microscope. Quantify the number of TUNEL-positive cells per defined area or section using stereological methods or automated image analysis software.[6][15] The apoptotic index can be calculated as (Number of TUNEL-positive cells / Total number of DAPI-positive cells) x 100.

Signaling Pathway: Psenen in γ -Secretase and Notch Signaling

Psenen is an indispensable component of the γ -secretase complex. It is required for the endoproteolysis of Presenilin (PSEN1/2), the catalytic subunit, which is a final step in the maturation of the complex.[1] A mature γ -secretase complex cleaves the Notch receptor after it has been processed by an ADAM protease. This cleavage releases the Notch Intracellular Domain (NICD), which translocates to the nucleus. In the nucleus, NICD binds to the transcription factor CSL, converting it from a repressor to an activator and initiating the transcription of Notch target genes, such as Hes and Hey family members. These genes are crucial for maintaining neural progenitor pools and regulating cell fate decisions. A knockout of Psenen incapacitates the γ -secretase complex, blocking NICD release and thereby inhibiting Notch signaling.[6][8][16]



[Click to download full resolution via product page](#)

Fig 3. Role of Psenen in the Notch signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Molecular signatures of neurodegeneration in the cortex of PS1/PS2 double knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Recording γ -secretase activity in living mouse brains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cre-recombinase systems for induction of neuron-specific knockout models: a guide for biomedical researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. Characterization of Age-Dependent and Progressive Cortical Neuronal Degeneration in Presenilin Conditional Mutant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inactivation of γ -secretases leads to accumulation of substrates and non-Alzheimer neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Presenilin-1 knockin mice reveal loss-of-function mechanism for familial Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A population of Nestin expressing progenitors in the cerebellum exhibits increased tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 13. researchgate.net [researchgate.net]
- 14. Familial Alzheimer's Disease Mutations in PSEN1 Lead to Premature Human Stem Cell Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Conditional Knockout of Psenen in Mouse Neurons]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2447466#creating-a-conditional-knockout-of-psenen-in-mouse-neurons>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com